synthesis and characterization of calcium disodium EDTA dihydrate
synthesis and characterization of calcium disodium EDTA dihydrate
An In-depth Technical Guide to the Synthesis and Characterization of Calcium Disodium EDTA Dihydrate
Foreword: The Enduring Relevance of a Classic Chelator
Calcium Disodium Ethylenediaminetetraacetate (EDTA), specifically its dihydrate form (CaNa₂EDTA·2H₂O), is a compound of remarkable versatility and enduring importance in the scientific landscape. While first synthesized in the 1930s, its applications continue to be critical across diverse fields, from life-saving medical treatments to the stabilization of complex pharmaceutical formulations.[1] As a chelating agent, its fundamental mechanism involves the formation of stable, water-soluble complexes with metal ions, effectively sequestering them and mitigating their reactivity.[2][3]
This guide is designed for researchers, scientists, and drug development professionals who require a deep, practical understanding of this molecule. We move beyond simple recitation of facts to explore the causality behind the synthesis and the logic underpinning its characterization. Our objective is to provide a self-validating framework for producing and verifying high-purity Calcium Disodium EDTA Dihydrate, grounded in authoritative standards and field-proven insights.
Part 1: The Synthesis Pathway – From Reagents to a Stable Chelate
The synthesis of Calcium Disodium EDTA Dihydrate is an elegant and straightforward acid-base reaction that leverages the principles of coordination chemistry. The core of the process is the replacement of the two acidic protons on Disodium Dihydrogen EDTA with a calcium ion.
The Underlying Chemistry
The most common and efficient synthesis route involves the reaction of Disodium Dihydrogen EDTA Dihydrate (Na₂H₂EDTA·2H₂O) with a calcium source, typically calcium carbonate (CaCO₃).
The balanced chemical equation is: Na₂H₂EDTA·2H₂O + CaCO₃ → CaNa₂EDTA·2H₂O + H₂O (l) + CO₂ (g)
Expert Rationale: The selection of calcium carbonate is deliberate. It is an inexpensive, readily available, and safe base. The reaction byproducts are water and carbon dioxide gas, the latter of which evolves from the reaction mixture, driving the reaction to completion according to Le Châtelier's principle. This simplifies the purification process as there are no soluble ionic byproducts to remove.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of Calcium Disodium EDTA Dihydrate.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system. Successful completion of each step, such as the cessation of CO₂ evolution, provides confidence for proceeding to the next.
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Reagent Preparation:
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Accurately weigh a stoichiometric amount of Disodium Dihydrogen EDTA Dihydrate (e.g., 37.22 g, 0.1 mol).
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Accurately weigh a corresponding stoichiometric amount of Calcium Carbonate (e.g., 10.01 g, 0.1 mol). A slight excess (1-2%) of CaCO₃ can be used to ensure all EDTA reacts, as it can be easily removed by filtration.
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Prepare a slurry of the calcium carbonate in ~50 mL of deionized water.
-
-
Reaction:
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In a suitable beaker or flask, dissolve the Disodium Dihydrogen EDTA Dihydrate in ~200 mL of deionized water. Gentle heating (50-60°C) and stirring will facilitate dissolution.
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Once the EDTA is fully dissolved, begin the slow, portion-wise addition of the calcium carbonate slurry while maintaining constant stirring.
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Causality Check: Vigorous effervescence (CO₂ release) will be observed. The slow addition is critical to prevent the reaction mixture from foaming over. The rate of addition should be dictated by the rate of gas evolution.
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After all the slurry has been added and effervescence has largely subsided, heat the reaction mixture to approximately 80-90°C for 1-2 hours to drive the reaction to completion. The solution should become clear, indicating the formation of the soluble calcium chelate.
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-
Isolation and Purification:
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Perform a hot gravity filtration using fluted filter paper to remove any unreacted calcium carbonate or other insoluble impurities.
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Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization. For higher yield, a water-miscible anti-solvent like ethanol can be added to the cooled solution to precipitate the product.
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Collect the resulting white crystalline precipitate by vacuum filtration using a Büchner funnel.
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Wash the crystals on the filter with a small amount of cold deionized water, followed by a wash with cold ethanol to facilitate drying.
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Dry the product in a drying oven at a moderate temperature (e.g., 60-70°C) until a constant weight is achieved. The final product should be a white, odorless, crystalline powder.
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Part 2: Comprehensive Characterization – The Identity and Purity Matrix
For any application, particularly in pharmaceuticals, rigorous characterization is non-negotiable. It provides the definitive proof of identity, purity, and quality. The methods described below form a comprehensive matrix that validates the successful synthesis of the target compound, in line with pharmacopeial standards.[4][5]
Characterization Workflow Diagram
Caption: A comprehensive workflow for the characterization of CaNa₂EDTA·2H₂O.
Summary of Characterization Data
| Technique | Parameter | Expected Result / Specification | Purpose |
| Identification Tests | Calcium, Sodium, Chelation | Positive identification (White precipitate, orange flame, color disappearance)[4][5] | Confirms presence of key ions and chelating activity |
| FTIR Spectroscopy | Vibrational Frequencies | Strong asymmetric COO⁻ stretch ~1600 cm⁻¹, broad O-H stretch ~3400-3200 cm⁻¹ | Confirms functional groups and water of hydration |
| Assay (Titration) | Purity (anhydrous basis) | 97.0% - 102.0%[4] | Quantifies the amount of active substance |
| Water Content | % H₂O | 5.0% - 13.0% (corresponds to ~2-3 molecules of water)[4] | Confirms hydration state |
| Thermal Analysis (TGA) | Weight Loss | Stepwise loss corresponding to two water molecules (~8.8% for dihydrate) | Quantifies water of hydration and determines decomposition temperature |
| X-Ray Diffraction (XRD) | Crystal Structure | Crystalline pattern matching reference for Ca(H₂Edta)·2H₂O[6] | Confirms crystalline phase and identity |
| Limit of NTA | Impurity Level | Not more than 0.1%[4] | Ensures purity from a common process-related impurity |
Detailed Methodologies
A. Assay by Complexometric Titration This method, adapted from the U.S. Pharmacopeia (USP), provides an authoritative measure of the compound's purity.[4][5]
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Principle: The sample is dissolved and titrated with a standardized solution of mercuric nitrate (Hg(NO₃)₂). The mercuric ions form a highly stable complex with EDTA. Diphenylcarbazone is used as an indicator, which changes color at the endpoint when excess mercuric ions are present.
-
Procedure:
-
Accurately weigh about 1.2 g of the synthesized Calcium Disodium EDTA Dihydrate.
-
Dissolve in 75 mL of deionized water in a 250 mL beaker.
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Add 25 mL of 1 N acetic acid and 1 mL of diphenylcarbazone indicator solution.
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Titrate slowly with standardized 0.1 M mercuric nitrate VS until the first appearance of a persistent purplish color.
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Perform a blank determination and make any necessary corrections.
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Calculate the percentage of C₁₀H₁₂CaN₂Na₂O₈ using the formula: Each mL of 0.1 M mercuric nitrate is equivalent to 37.43 mg of C₁₀H₁₂CaN₂Na₂O₈.[5]
-
B. Water Content by Karl Fischer Titration This is the gold standard for accurately determining the water content.
-
Principle: The Karl Fischer reagent reacts stoichiometrically with water. The endpoint is detected potentiometrically.
-
Procedure:
-
Accurately weigh a suitable amount of the sample (e.g., 0.2 g)[4].
-
Introduce the sample into the titration vessel of a Karl Fischer apparatus containing the reagent.
-
Titrate to the electrometric endpoint. The percentage of water is calculated by the instrument based on the sample weight and titrant consumed.
-
Validation: The result should fall within the specified range for the dihydrate/trihydrate mixture (5.0% - 13.0%)[4]. The theoretical water content for the pure dihydrate (Formula Weight: 410.31 g/mol ) is 8.79%.
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Part 3: The Role in Drug Development and Research
The validated, high-purity Calcium Disodium EDTA Dihydrate is a valuable tool for scientists and researchers.
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As a Pharmaceutical Excipient: Its primary role is as a stabilizer.[7] Trace metal ions (e.g., iron, copper, manganese) present in raw materials or from processing equipment can catalyze oxidative degradation of active pharmaceutical ingredients (APIs). By chelating these ions, Calcium Disodium EDTA effectively removes them from solution, enhancing the stability and shelf-life of injectable, ophthalmic, and oral formulations.[7]
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As an Active Pharmaceutical Ingredient (API): It is the drug of choice for treating severe lead poisoning.[1][2][8] The therapeutic mechanism is a classic example of competitive chelation.[3] Lead (Pb²⁺) has a higher formation constant with EDTA than calcium (Ca²⁺). When administered, the lead displaces the calcium from the CaNa₂EDTA complex: CaNa₂EDTA + Pb²⁺ → PbNa₂EDTA + Ca²⁺ The resulting lead-EDTA complex is water-soluble and is rapidly excreted by the kidneys, effectively removing lead from both soft tissues and a fraction of bone stores.[3][8] This application is FDA-approved and the compound is on the World Health Organization's List of Essential Medicines.[2][9]
Conclusion
The synthesis and characterization of Calcium Disodium EDTA Dihydrate represent a foundational exercise in coordination chemistry with profound practical implications. The success of its synthesis is not merely the production of a white powder but is validated through a multi-faceted analytical approach. From simple qualitative tests to sophisticated spectroscopic and titrimetric assays, each characterization step provides a layer of evidence, culminating in a comprehensive profile of the molecule's identity, purity, and structural integrity. For the drug development professional, this rigorous validation ensures the safety and efficacy of Calcium Disodium EDTA, whether it is used to protect a fragile API from degradation or to actively save a life from heavy metal toxicity.
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Title: Ethylenediamine tetraacetic acid calcium disodium salt hydrate Source: Carl ROTH URL: [Link]
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